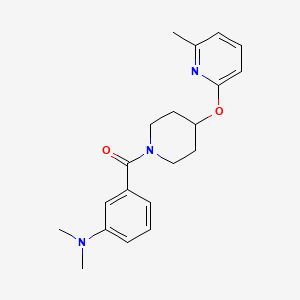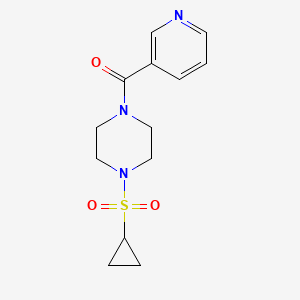
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: . Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties
作用机制
are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Coumarins have been intensively screened for different biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate typically involves the following steps:
Formation of the Coumarin Core: : The starting material is often a phenol derivative, which undergoes Pechmann condensation with ethyl acetoacetate in the presence of an acid catalyst to form the coumarin core.
Introduction of the Methyl Group: : The methyl group at the 4-position is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and an aluminum chloride catalyst.
Oxidation: : The 2-oxo group is introduced by oxidizing the corresponding alcohol using an oxidizing agent like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Phenyl Group Addition: : The phenyl group at the 3-position is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, using phenylboronic acid.
Sulfonation: : The final step involves sulfonation of the phenyl group at the 4-position using chlorosulfonic acid (ClSO₃H) to introduce the 4-chlorobenzenesulfonate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency in the production process.
化学反应分析
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using agents like CrO₃ or PCC to introduce or modify functional groups.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the coumarin ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : CrO₃, PCC, and other oxidizing agents.
Reduction: : LiAlH₄, NaBH₄, and other reducing agents.
Substitution: : Various electrophiles and nucleophiles, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids, aldehydes, or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted coumarins or derivatives.
科学研究应用
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its antimicrobial and antioxidant properties, which could be useful in developing new drugs or treatments.
Industry: : Utilized in the production of dyes, fragrances, and other chemical products.
相似化合物的比较
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: is unique due to its specific structural features, such as the presence of the 4-chlorobenzenesulfonate group. Similar compounds include:
Coumarin: : The basic structure without additional substituents.
4-methylcoumarin: : Similar but lacks the phenyl and sulfonate groups.
4-chlorobenzenesulfonic acid: : Similar but lacks the coumarin core.
These compounds differ in their biological activities and applications, highlighting the uniqueness of This compound .
属性
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO5S/c1-14-19-13-17(28-29(25,26)18-10-7-16(23)8-11-18)9-12-20(19)27-22(24)21(14)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKBBGTUUVRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5E)-3-[(2,4-dinitrophenyl)amino]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2939655.png)

![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)
![2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole](/img/structure/B2939658.png)
![1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B2939661.png)
![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)

![2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate](/img/structure/B2939666.png)
